molecular formula C20H22N2O4 B6316904 N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide CAS No. 198542-03-9

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide

Cat. No.: B6316904
CAS No.: 198542-03-9
M. Wt: 354.4 g/mol
InChI Key: QIEHOGRNHNTRBF-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide is a compound commonly used in the field of organic chemistry, particularly in peptide synthesis. This compound is known for its role as a protecting group for amines, which helps in the synthesis of peptides by preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide typically involves the reaction of fluorenylmethyloxycarbonyl chloride with the corresponding amine. The reaction is carried out in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which reacts with the amine to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production .

Mechanism of Action

The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide involves the protection of the amine group through the formation of a stable carbamate linkage. This prevents unwanted side reactions during peptide synthesis. The fluorenylmethyloxycarbonyl group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide is unique due to its specific structure, which provides stability and selectivity in peptide synthesis. Its ability to be easily removed under mild conditions makes it highly valuable in the synthesis of complex peptides .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13(19(23)22(2)25-3)21-20(24)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,21,24)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEHOGRNHNTRBF-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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